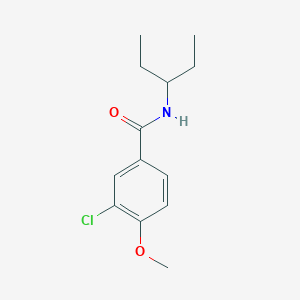![molecular formula C18H14ClN3O2 B5316734 N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5316734.png)
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Pfizer in 2003 and has since been investigated for its immunomodulatory properties.
Mecanismo De Acción
The mechanism of action of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide involves the inhibition of Janus kinase (JAK) enzymes, specifically JAK3. JAK enzymes play a critical role in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting JAK3, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide is able to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been shown to have a number of biochemical and physiological effects on the immune system. In addition to reducing inflammation, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been shown to inhibit the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has also been shown to inhibit the proliferation of T cells, which play a key role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for research purposes. Additionally, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been extensively studied and its mechanism of action is well understood. However, one limitation of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide is that it is a potent inhibitor of JAK3, which may limit its use in certain experiments where JAK3 activity is required.
Direcciones Futuras
There are several future directions for research on N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide. One potential area of investigation is the use of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide in combination with other drugs for the treatment of autoimmune diseases. Additionally, further research is needed to understand the long-term safety and efficacy of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide in patients with these conditions. Finally, there is potential for the development of new JAK inhibitors based on the structure of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide that may have improved selectivity and efficacy.
Métodos De Síntesis
The synthesis of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide involves a multi-step process that begins with the reaction of 2-chlorobenzoyl chloride with 6-methyl-3-pyridazinecarboxylic acid in the presence of a base. The resulting product is then reacted with hydroxylamine hydrochloride to form the oxime intermediate. This intermediate is then reacted with 2-chlorophenyl isocyanate to yield the final product, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. In clinical trials, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been shown to be effective in reducing disease activity and improving symptoms in patients with these conditions.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-12-9-10-17(22-21-12)24-14-6-4-5-13(11-14)18(23)20-16-8-3-2-7-15(16)19/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIXYIDFXBMKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5316663.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5316670.png)
![N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5316676.png)



![6-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5316708.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5316710.png)
![ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316718.png)
![ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316724.png)
![2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5316727.png)

![4-(2-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5316747.png)
![7-(3-chloro-4-fluorophenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5316758.png)